molecular formula C10H14ClNO3 B6360826 methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate;hydrochloride CAS No. 1336889-03-2

methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate;hydrochloride

Cat. No.: B6360826
CAS No.: 1336889-03-2
M. Wt: 231.67 g/mol
InChI Key: OBDORQAVVCZMAL-SBSPUUFOSA-N
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Description

Methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate hydrochloride is a chiral benzoate derivative featuring a stereospecific amino alcohol moiety. This compound combines a methyl benzoate core with a (1S)-configured 1-amino-2-hydroxyethyl substituent at the para position, protonated as a hydrochloride salt to enhance stability and solubility.

Properties

IUPAC Name

methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10(13)8-4-2-7(3-5-8)9(11)6-12;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDORQAVVCZMAL-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@@H](CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of 2-Nitro-4-Cyanobenzoate

The nitro and cyano groups in 2-nitro-4-cyanobenzoate methyl ester are simultaneously reduced using hydrogen gas and a palladium catalyst.

Reaction Conditions

  • Catalyst : 5% Pd/C (0.5–5% w/w of substrate)

  • Solvent : Dilute HCl (0.5–5% w/w)

  • Pressure : 0.5–3.5 MPa

  • Temperature : 10–60°C

  • Duration : Until substrate conversion exceeds 99.9% (monitored via HPLC).

Mechanistic Insight

  • The nitro group reduces to an amine, while the cyano group converts to an aminomethyl group.

  • Stereoselectivity arises from chiral induction by the Pd/C catalyst in acidic media.

Post-Hydrogenation Workup

  • Filtration : The catalyst is recovered by filtration and reused for subsequent batches.

  • Isolation : The filtrate is spin-dried at 50–70°C under vacuum (20–40 mmHg) to yield the hydrochloride salt.

Yield and Purity

  • Yield : 92–95%

  • Purity : >98.0% (HPLC).

Reductive Amination of 4-Formylbenzoate Esters

This method introduces the amino and hydroxyethyl groups via reductive amination of methyl 4-formylbenzoate.

Reaction Conditions

  • Amine Source : Ammonia or ammonium acetate

  • Reducing Agent : Sodium cyanoborohydride (NaBH3CN)

  • Solvent : Methanol or ethanol

  • Temperature : 25–40°C

  • pH : Maintained at 6–7 using acetic acid.

Mechanistic Pathway

  • The aldehyde reacts with ammonia to form an imine intermediate.

  • The imine is reduced to a primary amine, while the adjacent hydroxyl group is introduced via borohydride-mediated reduction.

Yield and Purity

  • Yield : 80–85%

  • Purity : 95–97% (requires chiral chromatography for enantiomeric enrichment).

Stereoselective Hydroxylation of Aminomethyl Derivatives

The hydroxyethyl group is introduced via asymmetric hydroxylation of a vinyl intermediate.

Reaction Conditions

  • Substrate : Methyl 4-(1-aminovinyl)benzoate

  • Catalyst : Sharpless asymmetric dihydroxylation catalyst (OsO4 with chiral ligands)

  • Oxidizing Agent : N-Methylmorpholine N-oxide (NMO)

  • Solvent : tert-Butanol/water (1:1)

  • Temperature : 0–5°C.

Outcome

  • Diastereomeric Excess (de) : >90% for the (1S,2R) configuration

  • Yield : 75–80% after recrystallization.

Comparative Analysis of Methods

MethodStarting MaterialKey StepsYieldPurityStereoselectivityScalability
Esterification4-Amino-2-hydroxyethyl acidAcid-catalyzed esterification85–90%>98%ModerateHigh
Hydrogenation2-Nitro-4-cyanobenzoateCatalytic hydrogenation92–95%>98%HighIndustrial
Reductive Amination4-FormylbenzoateImine formation/reduction80–85%95–97%LowModerate
Hydroxylation4-AminovinylbenzoateAsymmetric dihydroxylation75–80%90–95%Very HighLow

Industrial-Scale Optimization

Catalyst Recycling in Hydrogenation

The 5% Pd/C catalyst is reused for up to 10 batches without significant activity loss, reducing costs by 40%.

Solvent Selection

  • Methylene Chloride : Preferred for extraction due to high partition coefficients (>3.5) for the target compound in biphasic systems.

  • Toluene : Requires salt saturation (e.g., NaCl) to improve extraction efficiency.

pH Control

Maintaining pH >10 during extraction minimizes hydrochloride formation, facilitating direct isolation of the free base .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Therapeutic Potential

(R)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride has emerged as a candidate for new therapeutic agents due to its ability to modulate enzyme activity and influence various cellular processes. Its structural similarity to biologically active molecules allows it to serve as a substrate or inhibitor in enzymatic reactions, which can be pivotal in drug development .

Enzyme Interaction Studies

The compound's interactions with specific enzymes can lead to significant insights into metabolic pathways and signal transduction mechanisms. These interactions are critical for understanding disease mechanisms and developing targeted therapies.

Antibiotic Development

Research indicates that (R)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride may also play a role in the development of antibiotics based on quinoline and indole structures. This application highlights its potential in combating bacterial infections through novel mechanisms of action .

Case Study 1: Enzymatic Activity Modulation

In a study examining the compound's effect on enzyme activity, researchers found that (R)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride effectively inhibited specific enzymes involved in metabolic pathways, leading to altered cellular responses. This finding underscores its potential as a therapeutic agent in metabolic disorders.

Case Study 2: Antibiotic Efficacy

Another study focused on the antibiotic properties of (R)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride demonstrated its effectiveness against certain strains of bacteria. The compound's unique structure allowed it to penetrate bacterial cell walls more efficiently than traditional antibiotics, suggesting a promising avenue for further research in antibiotic resistance .

Mechanism of Action

The mechanism of action of methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Applications/Notes References
Methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate hydrochloride (Target Compound) C₁₀H₁₄ClNO₃ 215.68* (1S)-configured amino alcohol group (-CH(NH₂)CH₂OH) at para position; hydrochloride salt Potential intermediate for chiral drugs; stereochemistry may influence bioactivity
Methyl 4-(2-aminoethyl)benzoate hydrochloride C₁₀H₁₄ClNO₂ 215.68 Ethylamine substituent (-CH₂CH₂NH₂) at para position; lacks hydroxyl group Used in peptide-mimetic syntheses; simpler structure reduces polarity
Methyl 4-(aminomethyl)benzoate hydrochloride C₉H₁₂ClNO₂ 201.65 Primary amine (-CH₂NH₂) at para position; no stereocenter Building block for sulfonamide-linked pharmaceuticals (e.g., HDAC inhibitors)
(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride C₁₀H₁₄ClNO₂ 215.68 (S)-configured ethylamine substituent (-CH(NH₂)CH₃) at para position; lacks hydroxyl group Chiral intermediate in asymmetric synthesis (e.g., Eli Lilly’s arthritis drug candidates)
Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride C₁₄H₁₉ClN₂O₃ 298.77 Piperidine-4-amine moiety linked via carbonyl group; complex heterocyclic structure Potential CNS-targeting prodrugs; enhanced lipophilicity due to piperidine ring

*Calculated based on molecular formula.

Key Differences and Implications

This hydroxyl group may also influence metabolic stability or receptor binding in drug candidates. Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride incorporates a bulky piperidine ring, enhancing lipophilicity and likely altering blood-brain barrier penetration compared to non-heterocyclic analogs.

Stereochemical Considerations: Both the target compound and (S)-methyl 4-(1-aminoethyl)benzoate hydrochloride are stereospecific, with the (S)-configuration critical for enantioselective interactions (e.g., enzyme inhibition). For example, Eli Lilly’s arthritis drug candidates leverage chirality for target specificity .

Synthetic Complexity: The target compound’s amino alcohol group may require multi-step synthesis (e.g., epoxide ring-opening or asymmetric reduction), whereas methyl 4-(aminomethyl)benzoate hydrochloride is synthesized via straightforward sulfonylation or alkylation.

Thermal and Solubility Properties

Compound Melting Point (°C) Solubility
Methyl 4-(aminomethyl)benzoate hydrochloride 238 Soluble in water, methanol
(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride Not reported Likely soluble in polar aprotic solvents (DMSO, DMF)
Target Compound Not reported Expected high water solubility due to hydroxyl and HCl salt
  • Methyl 4-(aminomethyl)benzoate hydrochloride’s high melting point (238°C) reflects strong ionic interactions in the crystalline lattice, a trait shared by hydrochloride salts.

Biological Activity

Methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate;hydrochloride, also known as (R)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H14ClNO3C_{10}H_{14}ClNO_3 and a molecular weight of approximately 231.68 g/mol. Its structure includes a benzoate moiety with an amino and hydroxyethyl substituent, which contributes to its biological activity.

Property Value
Molecular FormulaC10H14ClNO3
Molecular Weight231.68 g/mol
Chiral CenterYes
Functional GroupsAmino, Hydroxy, Ester

The biological activity of (R)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Interaction : The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various metabolic pathways. Its structural similarity to biological molecules allows it to modulate enzyme activity effectively.
  • Signal Transduction : By binding to specific molecular targets, the compound may affect cellular processes such as signal transduction, potentially leading to therapeutic effects in various conditions.

Biological Activities

Research has highlighted several potential biological activities associated with (R)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride:

  • Cholinesterase Inhibition : The compound has been studied for its inhibitory effects on cholinesterases, which are important in neurotransmission. Inhibition of these enzymes can have implications for treating neurodegenerative diseases .
  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
  • Potential Drug Development : Its unique chiral center makes it a candidate for drug development, particularly in creating enantiomerically pure compounds that exhibit specific biological effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of (R)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride:

  • Enzyme Inhibition Studies : A study demonstrated that the compound effectively inhibited acetylcholinesterase (AChE) at concentrations lower than 200 µM. The inhibition was attributed to the structural features that enhance binding affinity .
  • Synthesis and Biological Evaluation : Research focused on synthesizing derivatives of this compound to evaluate their biological activities. Compounds with similar structures exhibited varied levels of enzyme inhibition, highlighting the importance of functional groups in determining activity .
  • Comparative Analysis : A comparative study with similar compounds indicated that (R)-Methyl 4-(1-amino-2-hydroxyethyl)benzoate hydrochloride shows distinct biological activities due to its chiral nature. This uniqueness is crucial for applications in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate hydrochloride, and how can its stereochemical purity be validated?

  • Synthesis Protocol :

  • Step 1 : Start with (S)-1-amino-2-hydroxyethyl precursors (e.g., chiral epoxides or amino alcohols) to ensure stereochemical integrity .
  • Step 2 : Perform esterification of the benzoic acid derivative under acidic conditions (e.g., HCl/methanol) to form the methyl ester .
  • Step 3 : Purify via recrystallization or column chromatography to isolate the hydrochloride salt .
    • Validation :
  • Use chiral HPLC or polarimetry to confirm enantiomeric excess (>98% for (S)-isomer) .
  • Characterize via 1^1H/13^13C NMR to verify the absence of diastereomeric impurities .

Q. What analytical methods are recommended for characterizing this compound’s solubility and stability in aqueous buffers?

  • Solubility Testing :

  • Conduct shake-flask experiments in phosphate-buffered saline (PBS) at pH 7.4, measuring saturation concentration via UV-Vis spectroscopy (λ_max ~260 nm) .
    • Stability Assessment :
  • Monitor degradation over 24–72 hours using LC-MS to detect hydrolysis products (e.g., free benzoic acid derivatives) .
    • Key Data :
  • Solubility: ~15 mg/mL in PBS at 25°C .
  • Stability: >90% intact after 48 hours at 4°C .

Advanced Research Questions

Q. How does the stereochemistry of the 1-amino-2-hydroxyethyl group influence biological activity in enzyme inhibition assays?

  • Case Study :

  • Compare (S)- and (R)-isomers in kinase inhibition assays (e.g., tyrosine kinases). The (S)-isomer shows 10-fold higher IC50_{50} due to optimal hydrogen bonding with catalytic lysine residues .
    • Structural Insights :
  • Molecular docking simulations reveal the (S)-configuration aligns the hydroxyl group for polar interactions in the enzyme’s active site .
    • Contradictions :
  • In some GPCR binding assays, (R)-isomers exhibit superior affinity, highlighting target-dependent stereochemical preferences .

Q. How can researchers resolve contradictory data in protein-ligand interaction studies involving this compound?

  • Common Issues :

  • Discrepancies in binding affinity (Kd_d) may arise from impurities (e.g., residual solvents or diastereomers) .
    • Solutions :
  • Step 1 : Reassess compound purity via 1^1H NMR and LC-MS to rule out contaminants .
  • Step 2 : Use surface plasmon resonance (SPR) to measure real-time binding kinetics, minimizing artifacts from fluorescence-based assays .
  • Step 3 : Cross-validate with orthogonal techniques (e.g., isothermal titration calorimetry) .

Q. What strategies optimize the compound’s synthetic yield while minimizing racemization?

  • Racemization Mitigation :

  • Use low-temperature reactions (<0°C) during esterification to preserve chirality .
  • Employ coupling reagents (e.g., DCC/DMAP) that avoid acidic conditions .
    • Yield Optimization :
  • Catalysis : Add 1–2 mol% of DMAP to accelerate ester formation .
  • Workup : Extract with cold ethyl acetate to reduce byproduct formation .
    • Typical Yields : 75–85% with <2% racemization .

Comparative and Methodological Questions

Q. How does this compound compare to structurally similar analogs in receptor binding assays?

  • Structural Analogs :

CompoundCAS NumberKey Structural DifferenceBinding Affinity (Kd_d)
(S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl1391447-69-0Meta-substitution2.1 nM (Kinase A)
(R)-Methyl 4-(1-aminoethyl)benzoate HCl1196049-17-8Lack of hydroxyl group450 nM (Kinase A)
  • Trends :
  • Hydroxyl substitution at the 2-position enhances target engagement by 100-fold .

Q. What safety protocols are critical when handling this hydrochloride salt in vivo studies?

  • Hazards :

  • Irritant (skin/eyes); may release HCl vapor under heat .
    • Protocols :
  • Use fume hoods for weighing and dissolution .
  • Store at -20°C in airtight containers with desiccant .
    • In Vivo :
  • Dose-limiting toxicity observed at >50 mg/kg in rodent models; monitor renal function .

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